molecular formula C6H7BrN2 B1280531 2-Bromo-3-methylpyridin-4-amine CAS No. 79055-61-1

2-Bromo-3-methylpyridin-4-amine

Cat. No. B1280531
CAS RN: 79055-61-1
M. Wt: 187.04 g/mol
InChI Key: NYMGGRYETCRBSP-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-methylpyridin-4-amine is 1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) . This indicates the presence of a bromine atom and an amine group on the pyridine ring, along with a methyl group .


Physical And Chemical Properties Analysis

2-Bromo-3-methylpyridin-4-amine is a solid substance with a molecular weight of 187.04 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

Application

“2-Bromo-3-methylpyridin-4-amine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . These novel pyridine derivatives have potential applications in medicinal chemistry .

Method of Application

The Suzuki cross-coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids produces these novel pyridine derivatives . This reaction is catalyzed by palladium and uses K3PO4 as a base .

Results or Outcomes

The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound “4b” exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . Additionally, the compound “4f” was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has potential applications in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, some of these derivatives have shown promising biological activities, such as anti-thrombolytic and biofilm inhibition activities .

properties

IUPAC Name

2-bromo-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGGRYETCRBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505453
Record name 2-Bromo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylpyridin-4-amine

CAS RN

79055-61-1
Record name 2-Bromo-3-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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